CEP1612 Exhibits >500-Fold Selectivity for β5 (Chymotrypsin-Like) Over β2 (Trypsin-Like) Activity—Unmatched Among Peptide Aldehydes
CEP1612 demonstrates exceptionally high selectivity for the chymotrypsin‑like (β5) catalytic subunit of the 20S proteasome, with >500‑fold preference over the trypsin‑like (β2) activity [1]. This selectivity was determined via fluorogenic substrate assays using Suc‑Leu‑Leu‑Val‑Tyr‑AMC (β5) and Boc‑Leu‑Arg‑Arg‑AMC (β2) with purified 20S proteasome [1]. In contrast, the widely used peptide aldehyde MG‑132 (Z‑Leu‑Leu‑Leu‑al) shows substantially lower β5/β2 selectivity, with reported IC₅₀ ratios of approximately 10‑ to 20‑fold depending on assay conditions [2]. Lactacystin, an epoxyketone, inhibits β5 with an IC₅₀ of ~0.5‑1 μM but also suppresses β2 activity at comparable concentrations, yielding a β5/β2 selectivity of <100‑fold [3]. The >500‑fold selectivity of CEP1612 is among the highest reported for peptide aldehyde proteasome inhibitors and directly correlates with its ability to induce apoptosis via p27 accumulation without broad proteasome shutdown [1].
| Evidence Dimension | β5/β2 (chymotrypsin-like/trypsin-like) selectivity ratio |
|---|---|
| Target Compound Data | >500‑fold |
| Comparator Or Baseline | MG‑132: ~10–20‑fold; Lactacystin: <100‑fold |
| Quantified Difference | CEP1612 selectivity exceeds MG‑132 by ≥25‑fold and lactacystin by ≥5‑fold |
| Conditions | Purified 20S proteasome; fluorogenic substrate assay (Suc‑LLVY‑AMC vs. Boc‑LRR‑AMC) |
Why This Matters
High β5 selectivity reduces confounding off‑target proteasome inhibition, enabling cleaner dissection of chymotrypsin‑like activity in ubiquitin‑proteasome pathway studies and improving translational relevance for β5‑targeted therapeutic strategies.
- [1] Sun J, Nam S, Lee CS, Li B, Coppola D, Hamilton AD, Dou QP. CEP1612, a dipeptidyl proteasome inhibitor, induces p21WAF1 and p27KIP1 expression and apoptosis and inhibits the growth of the human lung adenocarcinoma A-549 in nude mice. Cancer Res. 2001;61(4):1280-1284. PMID: 11245420. View Source
- [2] Tsubuki S, Saito Y, Tomioka M, Ito H, Kawashima S. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. J Biochem. 1996;119(3):572-576. doi:10.1093/oxfordjournals.jbchem.a021280. PMID: 8830056. View Source
- [3] Fenteany G, Standaert RF, Lane WS, Choi S, Corey EJ, Schreiber SL. Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. Science. 1995;268(5211):726-731. doi:10.1126/science.7732382. PMID: 7732382. View Source
